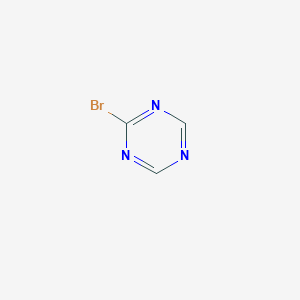
(4-Methyl-pyridin-3-yl)-carbamic acid phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-pyridin-3-yl)-carbamic acid phenyl ester is an organic compound that belongs to the class of carbamates It is characterized by the presence of a pyridine ring substituted with a methyl group at the 4-position and a phenyl ester group attached to the carbamic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-pyridin-3-yl)-carbamic acid phenyl ester typically involves the reaction of 4-methyl-3-pyridinol with phenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is typically conducted at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which is essential for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-pyridin-3-yl)-carbamic acid phenyl ester can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ester group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH), to deprotonate the nucleophile and facilitate the reaction.
Major Products Formed
Oxidation: The major product is 4-carboxy-pyridin-3-yl-carbamic acid phenyl ester.
Reduction: The major product is 4-methyl-pyridin-3-yl-carbamic acid phenyl alcohol.
Substitution: The major products depend on the nucleophile used, such as 4-methyl-pyridin-3-yl-carbamic acid phenyl amine or 4-methyl-pyridin-3-yl-carbamic acid phenyl thiol.
Scientific Research Applications
(4-Methyl-pyridin-3-yl)-carbamic acid phenyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-catalyzed reactions involving carbamates.
Medicine: It is investigated for its potential as a drug candidate due to its ability to interact with specific biological targets.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Methyl-pyridin-3-yl)-carbamic acid phenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Similar Compounds
- (4-Methyl-pyridin-3-yl)-carbamic acid methyl ester
- (4-Methyl-pyridin-3-yl)-carbamic acid ethyl ester
- (4-Methyl-pyridin-3-yl)-carbamic acid butyl ester
Uniqueness
(4-Methyl-pyridin-3-yl)-carbamic acid phenyl ester is unique due to the presence of the phenyl ester group, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and butyl ester analogs. The phenyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in target proteins.
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
phenyl N-(4-methylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C13H12N2O2/c1-10-7-8-14-9-12(10)15-13(16)17-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) |
InChI Key |
PDNCQQQPQOHZMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(Ethoxycarbonyl)oxy]-2-naphthalenecarboxylic acid](/img/structure/B13929040.png)

![N-Methyl[1]benzothieno[3,2-d][1,2,3]triazin-4-amine](/img/structure/B13929049.png)


![5-[[2-(2-Naphthalenyloxy)ethyl]oxy]-alpha-oxo-2-thiopheneacetic acid](/img/structure/B13929065.png)

![1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)ethan-1-one](/img/structure/B13929069.png)

![2-Chloro-5H-[1,4]benzodioxino[2,3-b]carbazole](/img/structure/B13929076.png)


